molecular formula C16H15N5O2 B12184135 N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B12184135
M. Wt: 309.32 g/mol
InChI Key: WIUOGDSKJNWHAY-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and ability to mimic carboxylic acids.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-[3-methoxy-4-(tetrazol-1-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C16H15N5O2/c1-23-15-10-13(7-8-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,22)

InChI Key

WIUOGDSKJNWHAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide typically involves the formation of the tetrazole ring followed by the introduction of the phenylacetamide moiety. One common method involves the reaction of 3-methoxy-4-nitrophenylamine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and phenylacetamide moiety contribute to its unique properties compared to other tetrazole derivatives.

Biological Activity

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. Research indicates that compounds with tetrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown stronger cytotoxicity than standard chemotherapeutic agents like cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) .

Mechanism of Action:

  • Apoptosis Induction: The compound appears to activate apoptotic pathways, evidenced by increased caspase activity (caspase 3, 8, and 9) and modulation of pro-apoptotic factors such as p53 and Bax .
  • Autophagy Activation: It also promotes autophagy through the upregulation of beclin-1 and inhibition of mTOR pathways, contributing to its anticancer efficacy .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. Compounds containing similar structures have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For example, a related compound exhibited an EC50 value of 156.7 µM against Xanthomonas oryzae, outperforming established antibacterial agents .

Mechanism of Action:

  • Cell Membrane Disruption: Scanning electron microscopy (SEM) studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

  • Anticancer Efficacy in Breast Cancer:
    A study evaluated the effects of a tetrazole-containing derivative on MCF-7 and MDA-MB-231 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation. These findings suggest a promising avenue for developing new anticancer therapies based on tetrazole derivatives .
  • Antibacterial Testing:
    In another investigation, a series of phenylacetamide derivatives were synthesized and tested against various bacterial strains. One derivative showed potent antibacterial activity with a favorable EC50 value compared to existing treatments, highlighting the potential for these compounds in treating bacterial infections .

Summary of Research Findings

Activity TypeCompoundCell Line/BacteriaEC50/EffectivenessMechanism
AnticancerThis compoundMCF-7/MDA-MB-231Stronger than cisplatinApoptosis via caspases
AntibacterialSimilar derivativesXanthomonas oryzae156.7 µMMembrane disruption

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